2,3-Diallyl-1,2,3,4-tetrahydro-quinoxaline
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Overview
Description
2,3-Diallyl-1,2,3,4-tetrahydro-quinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the tetrahydro-quinoxaline core, along with the diallyl groups, imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diallyl-1,2,3,4-tetrahydro-quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-diamines and 1,2-dicarbonyl compounds.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the tetrahydro-quinoxaline core. This can be achieved through various methods, including
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents that are reusable and environmentally benign are often preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3-Diallyl-1,2,3,4-tetrahydro-quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can further modify the tetrahydro-quinoxaline core.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine, cerium ammonium nitrate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and bases (e.g., potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various allyl-substituted derivatives.
Scientific Research Applications
2,3-Diallyl-1,2,3,4-tetrahydro-quinoxaline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its medicinal properties includes studies on its potential as a therapeutic agent for various diseases.
Industry: In materials science, it is used in the development of organic semiconductors, dyes, and electroluminescent materials.
Mechanism of Action
The mechanism of action of 2,3-Diallyl-1,2,3,4-tetrahydro-quinoxaline involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenyl-1,2,3,4-tetrahydro-quinoxaline: Similar in structure but with phenyl groups instead of allyl groups.
1,2,3,4-Tetrahydro-quinoxaline: Lacks the allyl groups, providing a simpler structure.
Quinoxaline: The fully aromatic parent compound without the tetrahydro or allyl modifications.
Uniqueness
2,3-Diallyl-1,2,3,4-tetrahydro-quinoxaline is unique due to the presence of both the tetrahydro-quinoxaline core and the diallyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18N2 |
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Molecular Weight |
214.31 g/mol |
IUPAC Name |
2,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C14H18N2/c1-3-7-11-12(8-4-2)16-14-10-6-5-9-13(14)15-11/h3-6,9-12,15-16H,1-2,7-8H2 |
InChI Key |
MLKXLUABNFQTNB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(NC2=CC=CC=C2N1)CC=C |
Origin of Product |
United States |
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